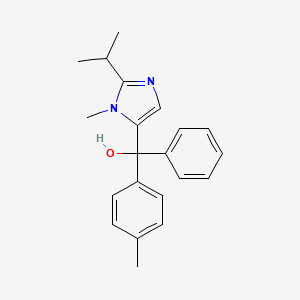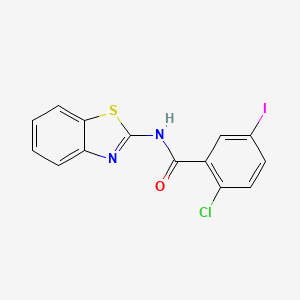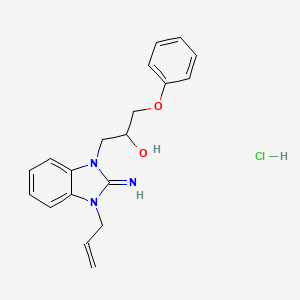
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide, also known as IMPY, is a synthetic compound with potential therapeutic applications in the field of neuroscience. It was first synthesized in the early 2000s and has since been the subject of extensive research due to its unique chemical structure and potential for novel drug development.
Mécanisme D'action
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide acts as a sigma-2 receptor agonist, which leads to the modulation of several signaling pathways in the brain. This results in the regulation of neurotransmitter release, calcium ion channels, and other cellular processes that are involved in the pathogenesis of neurological disorders. The exact mechanism of action of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide is still under investigation, but studies have shown that it has potential as a neuroprotective agent.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide can modulate several biochemical and physiological processes in the brain, including the regulation of oxidative stress, inflammation, and apoptosis. It has also been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide is its high affinity and selectivity for the sigma-2 receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one limitation is the lack of in vivo studies, which are necessary to fully understand the potential therapeutic applications of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide.
Orientations Futures
There are several future directions for research on N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide, including the development of novel drugs based on its chemical structure, the optimization of synthesis methods for large-scale production, and the investigation of its potential as a diagnostic tool for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide and its potential as a neuroprotective and anti-cancer agent.
Méthodes De Synthèse
The synthesis of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide involves several steps, including the reaction of indole with chloroacetyl chloride to form N-(1H-indol-2-ylmethyl)chloroacetamide, which is then reacted with 2-pyrimidinylthiol to form the final product, N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide. This process has been optimized for high yield and purity and can be scaled up for large-scale production.
Applications De Recherche Scientifique
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have high affinity and selectivity for the sigma-2 receptor, which is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Studies have also shown that N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide has potential as a diagnostic tool for these disorders, as it can selectively bind to sigma-2 receptors in the brain.
Propriétés
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(10-21-15-16-6-3-7-17-15)18-9-12-8-11-4-1-2-5-13(11)19-12/h1-8,19H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFBITGKXHFBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)
![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)

![methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)
![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)
![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)

